1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a bromothiophene moiety attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine typically involves the acylation of 1,2,3,6-tetrahydropyridine with 4-bromothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene moiety may play a crucial role in binding to these targets, while the tetrahydropyridine ring may influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonyl derivatives: These compounds share the thiophene core and exhibit similar chemical reactivity.
Tetrahydropyridine derivatives: Compounds with the tetrahydropyridine ring structure, which may have comparable biological activities.
Uniqueness
1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the bromothiophene and tetrahydropyridine moieties. This unique structure may confer distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-8-6-9(14-7-8)10(13)12-4-2-1-3-5-12/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPOJNOBLRFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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